4-cyclopentyl-3-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-3-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorinated methoxybenzenesulfonyl group, and a piperidinyl-triazolone moiety.
Preparation Methods
The synthesis of 4-CYCLOPENTYL-3-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves multiple steps, including the formation of the triazolone ring and the introduction of the fluorinated methoxybenzenesulfonyl group. The synthetic route typically involves the following steps:
Formation of the Triazolone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolone ring.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a substitution reaction, where a suitable piperidine derivative reacts with the triazolone intermediate.
Attachment of the Fluorinated Methoxybenzenesulfonyl Group: This step involves the reaction of the intermediate with a fluorinated methoxybenzenesulfonyl chloride under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-CYCLOPENTYL-3-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and methoxybenzenesulfonyl groups, to form various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
4-CYCLOPENTYL-3-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other similar compounds, such as:
4-Cyclopentyl-3-[3-[1-(5-fluoro-2-methylphenyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]morpholine: This compound shares some structural similarities but differs in the presence of the oxadiazole ring and the cyclopropyl group.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound has a different core structure but also contains a fluorinated phenyl group.
Properties
Molecular Formula |
C20H27FN4O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H27FN4O4S/c1-23-20(26)25(16-5-3-4-6-16)19(22-23)14-9-11-24(12-10-14)30(27,28)18-13-15(21)7-8-17(18)29-2/h7-8,13-14,16H,3-6,9-12H2,1-2H3 |
InChI Key |
VBLKGGULBQTJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C4CCCC4 |
Origin of Product |
United States |
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